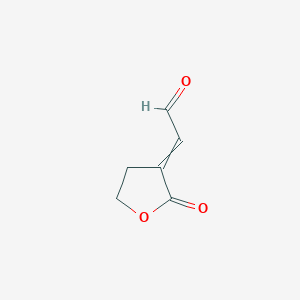
(2-Oxooxolan-3-ylidene)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by a furan ring with an aldehyde group attached, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (2-Oxooxolan-3-ylidene)acetaldehyde can be achieved through various synthetic routes. One common method involves the oxidation of tetrahydrofuran derivatives. For instance, the oxidation of tetrahydro-3-furanyl alcohol using mild oxidizing agents like pyridinium chlorochromate (PCC) can yield this compound .
Industrial Production Methods: In an industrial setting, the compound can be produced through the hydroformylation of furan derivatives. This process involves the addition of a formyl group to the furan ring under high pressure and temperature conditions, using catalysts such as rhodium complexes .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Oxooxolan-3-ylidene)acetaldehyde undergoes several types of chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Electrophiles like halogens (e.g., bromine, chlorine)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated furans
Wissenschaftliche Forschungsanwendungen
(2-Oxooxolan-3-ylidene)acetaldehyde has significant potential in various fields, including:
Wirkmechanismus
The mechanism of action of (2-Oxooxolan-3-ylidene)acetaldehyde involves its reactivity as an aldehyde. The carbonyl group in the aldehyde is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including nucleophilic addition and condensation reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran (THF): A precursor in the synthesis of (2-Oxooxolan-3-ylidene)acetaldehyde.
Furfural: Another furan derivative with an aldehyde group, used in similar applications.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of an aldehyde with the stability of a furan ring. This combination makes it a valuable intermediate in organic synthesis and various industrial applications .
Eigenschaften
CAS-Nummer |
61203-05-2 |
|---|---|
Molekularformel |
C6H6O3 |
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
2-(2-oxooxolan-3-ylidene)acetaldehyde |
InChI |
InChI=1S/C6H6O3/c7-3-1-5-2-4-9-6(5)8/h1,3H,2,4H2 |
InChI-Schlüssel |
UFQGMUYLSXPZNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C1=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


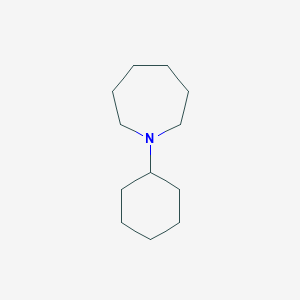
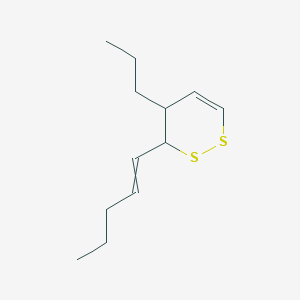
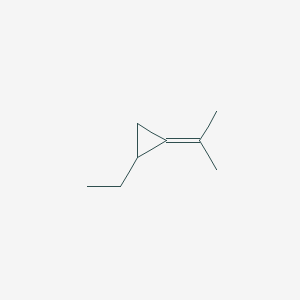
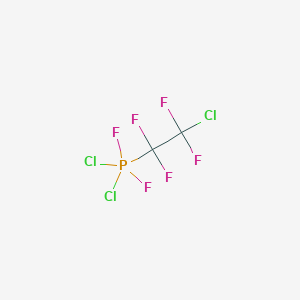
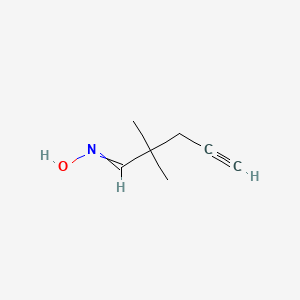
![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
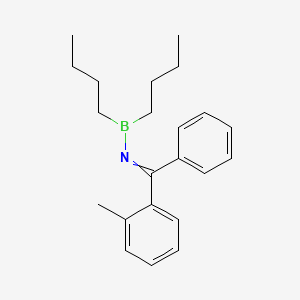
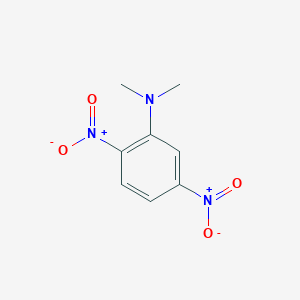
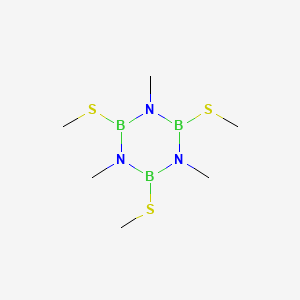
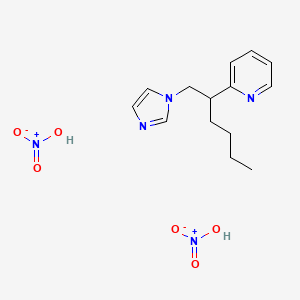
![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)

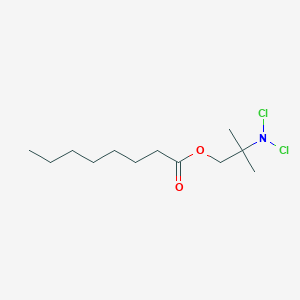
![N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide](/img/structure/B14585431.png)
